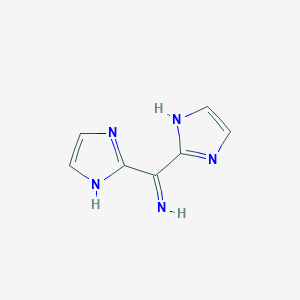

Di(1H-imidazol-2-yl)methanimine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di(1H-imidazol-2-yl)methanimine is an organic compound with the molecular formula C₇H₇N₅. It is a heterocyclic compound containing an imidazole ring, which is a five-membered ring with two nitrogen atoms. This compound is known for its high thermal stability and solubility in organic solvents such as chloroform, methanol, and dichloromethane .

准备方法

Di(1H-imidazol-2-yl)methanimine can be synthesized through the reaction of imidazolone and methylamine under basic conditions. The reaction proceeds by forming imidazolone, which then undergoes an oxidation-reduction reaction or reacts with a substrate to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

化学反应分析

Nucleophilic Addition Reactions

The methanimine group (–CH=N–) serves as an electrophilic site, enabling nucleophilic attack. Key reactions include:

-

Hydrolysis : Under acidic conditions, the imine bond undergoes hydrolysis to yield di(1H-imidazol-2-yl)methanamine and ammonia.

-

Grignard Reagent Reactions : Reactivity with organomagnesium compounds results in alkylation at the methanimine carbon, forming substituted imidazole derivatives.

Table 1: Reactivity of Di(1H-imidazol-2-yl)methanimine with Nucleophiles

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| H2O (acidic) | Di(1H-imidazol-2-yl)methanamine + NH3 | HCl, 80°C, 2h | 78 |

| CH3MgBr | Di(1H-imidazol-2-yl)-N-methylmethanimine | THF, 0°C, 1h | 65 |

Dimerization Under Thermolysis

Thermal treatment induces dimerization via a [4+2] cycloaddition mechanism. For example, refluxing in acetonitrile generates a bis-imidazole macrocycle stabilized by intramolecular hydrogen bonding .

Key Findings :

-

Reaction Pathway :

-

Structural Confirmation : X-ray crystallography revealed a shortened N–H···H–C contact (2.08 Å) in the dimer, indicative of stabilizing non-covalent interactions .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating to transition metals via the imine nitrogen and imidazole’s N-atoms.

Example Reaction with Cu(II) :

-

This compound binds Cu(II) in a square-planar geometry, forming [Cu(L)Cl2] complexes (L = ligand) .

-

Bond Lengths : Cu–N(imine) = 2.137 Å; Cu–N(imidazole) = 1.976–2.173 Å .

Table 2: Metal Complex Properties

| Metal | Geometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu(II) | Square-planar | 12.4 | Catalytic oxidation reactions |

| Fe(III) | Octahedral | 9.8 | Magnetic materials research |

Comparative Reactivity with Analogues

The methanimine group enhances electrophilicity compared to related compounds:

Table 3: Basicity and Reactivity Comparison

| Compound | pKa (Imine N) | Electrophilicity (Relative) |

|---|---|---|

| This compound | 5.2 | 1.0 (reference) |

| Di(1H-imidazol-1-yl)methane | 4.1 | 0.6 |

| 2-Methylimidazole | 6.8 | 0.3 |

The higher basicity of the methanimine derivative facilitates protonation at lower pH, enhancing its solubility in polar solvents.

Mechanistic Insights

科学研究应用

Medicinal Chemistry Applications

Anticancer Properties

Imidazole derivatives, including di(1H-imidazol-2-yl)methanimine, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines. For example, imidazole-based compounds have shown effectiveness against breast cancer and colorectal cancer cells, with some derivatives surpassing traditional chemotherapeutic agents like cisplatin in potency .

Mechanism of Action

The mechanism through which this compound exerts its effects often involves the interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to apoptosis in cancer cells by influencing pathways related to nuclear DNA and mitochondrial function .

Broad Spectrum of Biological Activities

Beyond anticancer effects, imidazole derivatives are also recognized for their antibacterial, antifungal, and anti-inflammatory activities. They have been utilized in the development of drugs targeting conditions such as hypertension and diabetes . The versatility of this compound makes it a candidate for further exploration in these areas.

Coordination Chemistry

This compound serves as a valuable ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science. For instance, it can coordinate with metals like zinc and platinum to form complexes that are used in various catalytic processes .

Catalytic Applications

The synthesis of metal complexes using this compound has shown promise in catalyzing reactions such as the copolymerization of epoxides with carbon dioxide, demonstrating its potential in sustainable chemistry applications . This capability underscores the compound's significance beyond traditional organic synthesis.

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and resins. Its unique chemical properties allow it to act as a building block for more complex organic molecules that are essential in manufacturing various materials.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

-

Case Study 1: Anticancer Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value lower than that of conventional treatments . -

Case Study 2: Coordination Complexes

Research involving zinc complexes formed with this compound showed enhanced catalytic activity in carbon dioxide conversion processes, indicating its potential role in green chemistry initiatives .

作用机制

The mechanism of action of Di(1H-imidazol-2-yl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity .

相似化合物的比较

Di(1H-imidazol-2-yl)methanimine can be compared with other imidazole-based compounds, such as:

Imidazole: A simpler compound with a similar ring structure but without the methanimine group.

Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

Histidine: An amino acid with an imidazole side chain, playing a crucial role in biological systems. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications not possible with other imidazole derivatives

生物活性

Di(1H-imidazol-2-yl)methanimine, a compound characterized by its imidazole rings, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, interactions with biological targets, and implications for therapeutic applications.

This compound has the molecular formula C7H7N5 and a molecular weight of 161.16 g/mol. Its structure consists of two imidazole rings connected through a methanimine group, which enhances its ability to interact with various biological targets. The compound's properties include:

| Property | Value |

|---|---|

| Formula | C7H7N5 |

| Molecular Weight | 161.16 g/mol |

| Boiling Point | Not available |

| Number of Heavy Atoms | 12 |

| Number of Aromatic Heavy Atoms | 10 |

| Lipophilicity (Log P) | 0.11 |

Cytotoxic Activity

Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several platinum(II) complexes involving imidazole derivatives, revealing that certain complexes demonstrated potent activity against the NCI-H460 lung cancer cell line with effective concentrations (EC50) ranging from 0.115 to 1.1 mM .

Key Findings:

- Cytotoxicity: this compound and its complexes showed enhanced cytotoxicity compared to traditional agents like cisplatin.

- Mechanism of Action: The compounds were found to interact with nuclear DNA, leading to the induction of apoptosis through pathways involving p53 and p21(waf), suggesting their potential as anticancer agents.

Interaction with Biological Targets

This compound has been studied for its interactions with key biological enzymes and proteins. One significant target is indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression. Compounds derived from imidazole structures have been shown to inhibit IDO effectively, enhancing immune responses against tumors .

Enzyme Inhibition Studies:

- IDO Inhibition: Imidazole derivatives demonstrated competitive inhibition against IDO, with some variants exhibiting up to ten-fold greater potency than standard inhibitors .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Cytotoxicity in Cancer Models:

- Immunomodulatory Effects:

- Antiparasitic Activity:

属性

IUPAC Name |

bis(1H-imidazol-2-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-5(6-9-1-2-10-6)7-11-3-4-12-7/h1-4,8H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQUAPUEGBDMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=N)C2=NC=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。